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Compound of Interest

Compound Name: (Rac)-Etavopivat

Cat. No.: B10829266

Introduction

Etavopivat (formerly FT-4202) is an investigational, orally administered, selective small-
molecule allosteric activator of the erythrocyte pyruvate kinase-R (PKR) enzyme.[1][2][3] It is
currently in development for the treatment of sickle cell disease (SCD) and other
hemoglobinopathies like thalassemia.[2][4] Early-phase clinical trials have focused on
evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of
etavopivat, as well as its preliminary efficacy in improving hematologic and hemolysis markers.
This document provides a detailed technical summary of the core findings from these initial
studies.

Mechanism of Action

Etavopivat targets the final, rate-limiting step in glycolysis within red blood cells (RBCs), which
is catalyzed by PKR. By allosterically activating PKR, etavopivat enhances glycolytic activity,
leading to two primary downstream effects crucial for RBC health, particularly in the context of
SCD:

 Increased ATP Production: Enhanced glycolysis leads to a greater production of adenosine
triphosphate (ATP). ATP is vital for maintaining RBC membrane integrity, deformability, and
overall lifespan.

o Decreased 2,3-DPG Levels: The activation of PKR shunts the glycolytic pathway away from
the production of 2,3-diphosphoglycerate (2,3-DPG). A reduction in intracellular 2,3-DPG
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levels increases the affinity of hemoglobin for oxygen. In SCD, this heightened oxygen
affinity is proposed to reduce the polymerization of sickle hemoglobin (HbS), thereby
mitigating RBC sickling, improving RBC function, and extending their lifespan.
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Caption: Mechanism of action for Etavopivat in red blood cells.
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Phase 1 Clinical Trial (NCT03815695)
Experimental Protocol

The first-in-human Phase 1 study was a multicenter, randomized, placebo-controlled, double-
blind trial designed to assess the safety, PK, and PD of etavopivat in both healthy volunteers
and patients with SCD.

o Study Population: The trial enrolled 90 healthy adults and 36 adult and adolescent patients
with SCD (ages 15-64).

o Study Design: The trial consisted of three parts for the SCD patient cohorts:

o Part 1 (Single Dose): A single-dose cohort where patients received 700 mg of etavopivat
or a placebo.

o Part 2 (Multiple Ascending Dose - MAD): Two cohorts receiving multiple ascending doses
of etavopivat (300 mg and 600 mg once daily) or placebo for a median of 14 days.

o Part 3 (Open-Label - OL): An open-label cohort where 15 patients received 400 mg of
etavopivat once daily for 12 weeks.

» Key Endpoints: The primary endpoints focused on safety and tolerability. Secondary and
exploratory endpoints included pharmacokinetic profiles, changes in hematologic parameters
(hemoglobin, reticulocyte count), markers of hemolysis (bilirubin, lactate dehydrogenase),
and pharmacodynamic markers (ATP, 2,3-DPG).
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Phase 1 Trial Structure (NCT03815695)
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Caption: Experimental workflow of the Phase 1 trial for Etavopivat.

Quantitative Data Summary

Data from the open-label cohort (400 mg once daily for 12 weeks) provided the most
comprehensive look at the preliminary efficacy of etavopivat.

Table 1: Hematologic and Pharmacodynamic Responses
(Open-Label Cohort)
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Parameter Result Citation(s)

Mean maximal increase of 1.6

Hemoglobin (Hb) Response
g/dL (range: 0.8-2.8 g/dL).

73.3% of patients achieved a
Hb increase of >1.0 g/dL.

ATP Levels Nearly doubled from baseline.

Sustained decrease of
2,3-DPG Levels approximately 30% over the

12-week period.

Significantly reduced
Oxygen Affinity (P50) (P=0.0007), indicating
increased Hb-0O2 affinity.

Shifted to a lower oxygen

Point of Sickling tension (P=0.0034)

Marker Trend Citation(s)
Absolute Reticulocyte Count Decreased from baseline.
Indirect Bilirubin Decreased from baseline.

Lactate Dehydrogenase (LDH)  Decreased from baseline.

Erythropoietin (EPO) Decreased from baseline.

Table 3: Safety and Tolerability (Open-Label Cohort)
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Adverse Event (AE) Profile  Details Citation(s)

General Tolerability Generally well-tolerated.

Most AEs were Grade 1 or 2
AE Severity and consistent with underlying
SCD.

Five patients experienced

Serious AEs (SAESs)
SAEs.

Vaso-occlusive pain event
(n=7).

Most Common AE

Ongoing and Future Studies

Based on the promising results from the Phase 1 trial, several later-phase studies have been
initiated to further evaluate the efficacy and safety of etavopivat.

e HIBISCUS Trial (NCT04624659): A large-scale Phase 2/3 clinical trial to assess the efficacy
of 200 mg and 400 mg daily doses of etavopivat compared to a placebo in reducing vaso-
occlusive crises (VOCs) and increasing hemoglobin levels over 52 weeks.

e GLADIOLUS Trial (NCT04987489): An open-label Phase 2 study evaluating etavopivat in
patients with SCD who require regular blood transfusions, as well as in patients with
transfusion-dependent and non-transfusion-dependent thalassemia.

Conclusion

The early-phase clinical trial data for etavopivat demonstrate a favorable safety profile and
strong evidence of target engagement. The observed mechanism-based effects—a decrease in
2,3-DPG and an increase in ATP—translated into clinically meaningful improvements in
hemoglobin levels and a reduction in markers of hemolysis in patients with sickle cell disease.
These foundational results support the continued investigation of etavopivat in larger, later-
stage clinical trials as a potential disease-modifying therapy for SCD and other related
disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10829266?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38640200/
https://pubmed.ncbi.nlm.nih.gov/38640200/
https://www.researchgate.net/publication/357845678_Etavopivat_a_Pyruvate_Kinase_Activator_in_Red_Blood_Cells_for_the_Treatment_of_Sickle_Cell_Disease
https://go.drugbank.com/drugs/DB18176
https://pmc.ncbi.nlm.nih.gov/articles/PMC9429176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9429176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9429176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9429176/
https://www.benchchem.com/product/b10829266#early-phase-clinical-trial-results-for-etavopivat
https://www.benchchem.com/product/b10829266#early-phase-clinical-trial-results-for-etavopivat
https://www.benchchem.com/product/b10829266#early-phase-clinical-trial-results-for-etavopivat
https://www.benchchem.com/product/b10829266#early-phase-clinical-trial-results-for-etavopivat
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10829266?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

